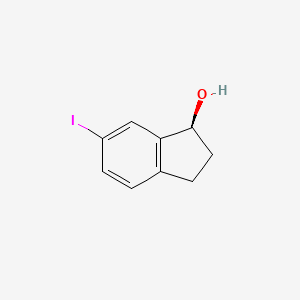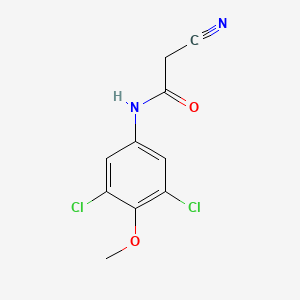
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyano group (–CN) and a substituted phenyl ring with dichloro and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-methoxyaniline and cyanoacetic acid.
Reaction: The aniline derivative undergoes a nucleophilic substitution reaction with cyanoacetic acid in the presence of a suitable catalyst, such as a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Product Formation: The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Substituted phenyl derivatives with different functional groups replacing the dichloro or methoxy groups.
Aplicaciones Científicas De Investigación
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group and substituted phenyl ring play crucial roles in its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-N-(3,5-dichlorophenyl)-acetamide: Lacks the methoxy group.
2-Cyano-N-(4-methoxyphenyl)-acetamide: Lacks the dichloro groups.
2-Cyano-N-(3,5-dichloro-4-hydroxyphenyl)-acetamide: Has a hydroxy group instead of a methoxy group.
Uniqueness
2-Cyano-N-(3,5-dichloro-4-methoxyphenyl)-acetamide is unique due to the presence of both dichloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H8Cl2N2O2 |
|---|---|
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
2-cyano-N-(3,5-dichloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-16-10-7(11)4-6(5-8(10)12)14-9(15)2-3-13/h4-5H,2H2,1H3,(H,14,15) |
Clave InChI |
VSUJWCWXTCIOAI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)NC(=O)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13431903.png)
![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431904.png)
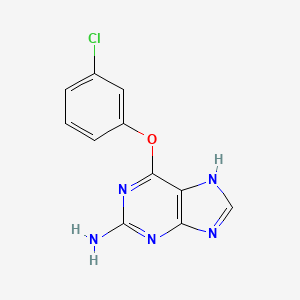

![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
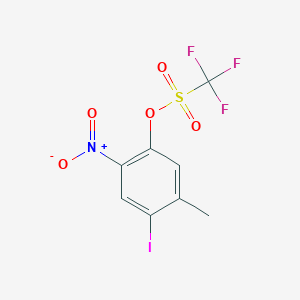
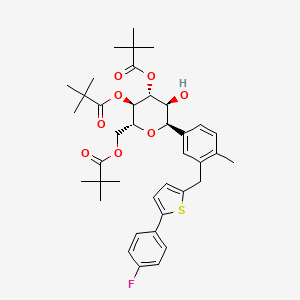


![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)

![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)
